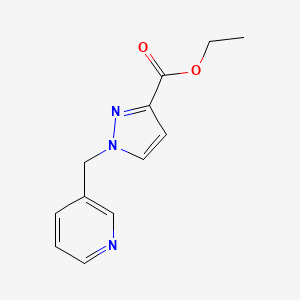

Ethyl 1-(3-pyridylmethyl)pyrazole-3-carboxylate

Descripción general

Descripción

Ethyl 1-(3-pyridylmethyl)pyrazole-3-carboxylate is a chemical compound . It is a derivative of pyrazole, a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The condensation of an ethylenic ketone with p-(4-(tert-butyl)phenyl) hydrazine in the presence of copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate as catalysts, to access pyrazoline. The corresponding 1,3,5-trisubstituted pyrazole was obtained after oxidation in situ of this pyrazoline .Molecular Structure Analysis

The optimal structure of the molecule was calculated using density functional theory (DFT) calculations and compared with the X-ray diffraction data . The results of conformational analysis revealed that the optimized molecular structure obtained from DFT calculations was equivalent to that obtained from X-ray diffraction analysis .Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis

The molecular weight of Ethyl 1-(3-pyridylmethyl)pyrazole-3-carboxylate is 231.26. The density is 1.2±0.1 g/cm^3, boiling point is 279.2±13.0 °C at 760 mmHg, and the flash point is 122.7±19.8 °C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Ethyl 1-(3-pyridylmethyl)pyrazole-3-carboxylate serves as a precursor in various chemical syntheses. For example, it undergoes selective cyclocondensation with 1,3-dicarbonyl compounds or their synthetic equivalents, leading to the formation of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates. These compounds are then easily converted to their 1-unsubstituted analogs, showcasing the versatility of ethyl 1-(3-pyridylmethyl)pyrazole-3-carboxylate in synthesizing pyrazolo[3,4-b]pyridine derivatives with potential applications in medicinal chemistry and materials science (Lebedˈ et al., 2012).

Heterocyclic Chemistry

The compound plays a crucial role in the synthesis of new N-fused heterocycle products. A novel synthesis approach involving the condensation of pyrazole-5-amine derivatives with activated carbonyl groups in refluxing acetic acid has been developed, yielding new pyrazolo[3,4-b]pyridine products in good to excellent yields. This process highlights the compound's utility in creating complex heterocyclic structures that are fundamental in pharmaceutical development and agrochemical research (Ghaedi et al., 2015).

Pesticide Synthesis

Ethyl 1-(3-pyridylmethyl)pyrazole-3-carboxylate is an essential intermediate in the synthesis of modern pesticides, such as chlorantraniliprole. The synthesis involves a series of steps starting from 2,3-dichloropyridine, leading to the final product with high yield and purity. This showcases the compound's significant role in developing environmentally friendly and efficient pesticides, addressing the global demand for sustainable agricultural practices (Ju, 2014).

Advanced Materials Synthesis

The compound is used in the synthesis of ethyl 1-substituted pyrazole-3-carboxylates through alkylation reactions. This demonstrates its utility in preparing materials with potential applications in electronic devices, sensors, and other advanced technologies. The ability to sterically redirect alkylation opens new pathways for designing materials with tailored properties (Wright et al., 2018).

Safety and Hazards

Direcciones Futuras

Pyrazole derivatives have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, the design and synthesis of new pyrazole compounds have important research value .

Propiedades

IUPAC Name |

ethyl 1-(pyridin-3-ylmethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-2-17-12(16)11-5-7-15(14-11)9-10-4-3-6-13-8-10/h3-8H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTXFVENMHLNHKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1)CC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301164553 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 1-(3-pyridinylmethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301164553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(3-pyridylmethyl)pyrazole-3-carboxylate | |

CAS RN |

2250242-67-0 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 1-(3-pyridinylmethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2250242-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 1-(3-pyridinylmethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301164553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-benzyl-4-[(2-ethoxy-2-oxoethyl)amino]-2,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3049853.png)